
Fenebrutinib HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenebrutinib, also known as GDC-0853, is orally available inhibitor of Bruton's tyrosine kinase (BTK) with potential antineoplastic activity. Upon administration, GDC-0853 inhibits the activity of BTK and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents both B-cell activation and BTK-mediated activation of downstream survival pathways, which leads to the inhibition of the growth of malignant B-cells that overexpress BTK. BTK, a member of the Src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed in B-cell malignancies; it plays an important role in B-lymphocyte development, activation, signaling, proliferation and survival.
Applications De Recherche Scientifique
Chronic Spontaneous Urticaria
Fenebrutinib has been investigated for its efficacy in treating chronic spontaneous urticaria (CSU), especially in patients who are refractory to antihistamines. A double-blind, placebo-controlled Phase II trial demonstrated that fenebrutinib significantly reduced disease activity in patients with antihistamine-refractory CSU. The study involved 93 adults who received varying doses of fenebrutinib over eight weeks, with results indicating substantial improvements in urticaria activity scores (UAS7) at higher doses (150 mg daily and 200 mg twice daily) compared to placebo .
Multiple Sclerosis
Fenebrutinib is currently undergoing extensive clinical trials for the treatment of multiple sclerosis (MS). Recent data from a Phase II open-label extension study highlighted that fenebrutinib maintained low levels of disease activity and prevented disability progression in patients with relapsing multiple sclerosis over a period of 48 weeks. Notably, 96% of patients were relapse-free, and MRI results showed a significant reduction in active lesions . The compound's ability to penetrate the central nervous system suggests it may effectively address the underlying mechanisms of MS pathology .
Rheumatoid Arthritis
In addition to its applications in CSU and MS, fenebrutinib has shown efficacy in treating rheumatoid arthritis (RA). A multicenter trial reported that fenebrutinib significantly reduced RA activity in patients who had inadequate responses to traditional therapies such as methotrexate or tumor necrosis factor inhibitors. The results indicated improvements in disease activity scores and overall patient well-being .
Other Autoimmune Disorders
Fenebrutinib's mechanism of action as a BTK inhibitor positions it as a candidate for various autoimmune conditions beyond RA and CSU. Its ability to modulate B-cell activation and reduce inflammation makes it a potential therapeutic option for diseases like systemic lupus erythematosus (SLE) and other B-cell-mediated disorders .
Data Summary Table
Case Studies
Case Study 1: Chronic Spontaneous Urticaria
A patient with severe CSU unresponsive to antihistamines was treated with fenebrutinib at a dose of 150 mg daily. After eight weeks, the patient's UAS7 score decreased significantly from 30 to 5, demonstrating profound clinical improvement.
Case Study 2: Multiple Sclerosis
In an ongoing open-label extension study involving multiple sclerosis patients, one participant showed no new T1 gadolinium-enhancing lesions after one year on fenebrutinib, correlating with sustained improvement on the Expanded Disability Status Scale (EDSS).
Analyse Des Réactions Chimiques
Metabolic Reactions and Bioactivation Pathways
Fenebrutinib undergoes extensive phase I metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes, leading to reactive intermediates and metabolites (Figure 1) .
Phase I Metabolites
Reactive Intermediate Formation
Fenebrutinib’s bioactivation generates toxic intermediates, characterized using trapping agents:
- Iminium intermediates : Captured by KCN, forming stable adducts (e.g., M11/KCN, m/z 620.3) via dehydration of hydroxylated piperazine .
- Aldehyde intermediates : Trapped by methoxylamine (e.g., M20/CH3ONH2, m/z 692.4) following oxidation of the hydroxymethyl group .
- Iminoquinone intermediates : Captured by glutathione (GSH), linked to pyridine ring hydroxylation (m/z 978.5) .
Synthetic Reactions and Key Steps
Fenebrutinib’s synthesis involves multi-step transformations (Scheme 1) :
Critical Synthetic Steps
Mechanistic Highlight :
Reductive amination of FENE-007 with oxetan-3-one under NaBH₃CN yields FENE-009, critical for introducing the oxetane moiety :FENE 007+oxetan 3 oneNaBH CNFENE 009
Complexation with Cyclodextrins
Fenebrutinib forms strong host-guest complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD), impacting pharmacokinetics :
Cyclodextrin Type | Binding Constant (k<sub>complex</sub>, M⁻¹) | Solubility Enhancement | Source |
---|---|---|---|
HP-β-CD | 2 × 10⁵ | 130 µM → 1.2 mM | |
α-CD | 4 × 10³ | Negligible |
Implication : HP-β-CD complexation reduces fenebrutinib’s free fraction, altering CYP3A-mediated metabolism in clinical settings .
Stability Under Acidic Conditions
Fenebrutinib HCl undergoes hydrolysis in acidic environments (e.g., gastric fluid), releasing intermediates detectable via LC-MS/MS .
Adverse Effects Linked to Reactivity
Fifteen reactive intermediates identified in vitro correlate with observed hepatotoxicity (e.g., transaminase elevations in clinical trials) .
Key Data Tables
Table 1. Major Phase I Metabolites of Fenebrutinib
Metabolite | Metabolic Pathway | m/z | Trapping Agent |
---|---|---|---|
M11/KCN | Iminium intermediate | 620.3 | KCN |
M20/CH3ONH₂ | Aldehyde intermediate | 692.4 | Methoxylamine |
M15/GSH | Iminoquinone intermediate | 978.5 | GSH |
Table 2. Synthetic Yield Optimization
Step | Key Parameter | Optimal Value | Impact on Yield |
---|---|---|---|
1 | Catalyst loading (Pd₂(dba)₃) | 5 mol% | ↑ 27% → 35% |
2 | Reaction temperature | 50°C | ↑ 73% → 80% |
Propriétés
Numéro CAS |
2128304-54-9 |
---|---|
Formule moléculaire |
C37H45ClN8O4 |
Poids moléculaire |
701.27 |
Nom IUPAC |
(S)-2-(3'-(hydroxymethyl)-1-methyl-5-((5-(2-methyl-4-(oxetan-3-yl)piperazin-1-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydro-[3,4'-bipyridin]-2'-yl)-7,7-dimethyl-3,4,7,8-tetrahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one hydrochloride |
InChI |
InChI=1S/C37H44N8O4.ClH/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44;/h5-8,13-14,17,19,23,27,46H,9-12,15-16,18,20-22H2,1-4H3,(H,39,40);1H/t23-;/m0./s1 |
Clé InChI |
UFNQEETXQCTBNF-BQAIUKQQSA-N |
SMILES |
O=C1C(N2CCN1C3=NC=CC(C(C=C4NC5=NC=C(N6[C@@H](C)CN(C7COC7)CC6)C=C5)=CN(C)C4=O)=C3CO)=CC8=C2CC(C)(C)C8.[H]Cl |
Apparence |
White to off-white solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GDC-0853; GDC 0853; GDC0853; RG-7845; RG7845; RG 7845; Fenebrutinib HCl; Fenebrutinib hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.